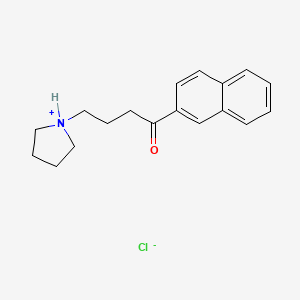
4-(Pyrrolidinyl)-2'-butyronaphthone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride is a synthetic organic compound that features a pyrrolidine ring attached to a naphthone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the decarboxylative coupling reaction of proline with aldehydes and other reagents.
Attachment to the Naphthone Structure: The pyrrolidine ring is then attached to the naphthone structure through a series of reactions, which may include Friedel-Crafts acylation and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrolidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Naphthone Derivatives: Compounds with a naphthone structure that exhibit diverse chemical reactivity and biological properties.
Uniqueness
4-(Pyrrolidinyl)-2’-butyronaphthone hydrochloride is unique due to its combined structure of a pyrrolidine ring and a naphthone moiety, which imparts distinct chemical and biological properties . This combination allows for versatile applications in different fields, making it a valuable compound for research and development .
特性
CAS番号 |
59921-88-9 |
|---|---|
分子式 |
C18H22ClNO |
分子量 |
303.8 g/mol |
IUPAC名 |
1-naphthalen-2-yl-4-pyrrolidin-1-ium-1-ylbutan-1-one;chloride |
InChI |
InChI=1S/C18H21NO.ClH/c20-18(8-5-13-19-11-3-4-12-19)17-10-9-15-6-1-2-7-16(15)14-17;/h1-2,6-7,9-10,14H,3-5,8,11-13H2;1H |
InChIキー |
FGCVYZATVSLZLT-UHFFFAOYSA-N |
正規SMILES |
C1CC[NH+](C1)CCCC(=O)C2=CC3=CC=CC=C3C=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


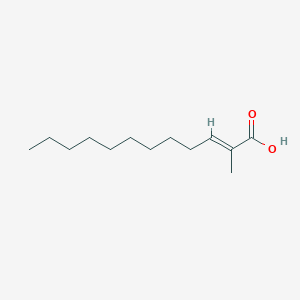

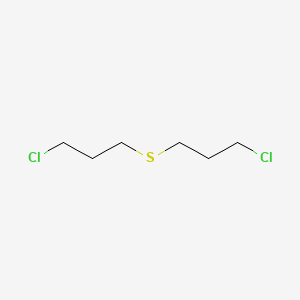
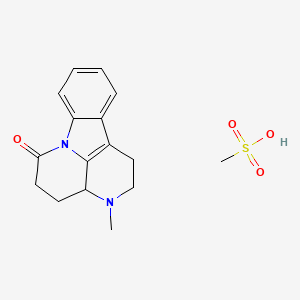
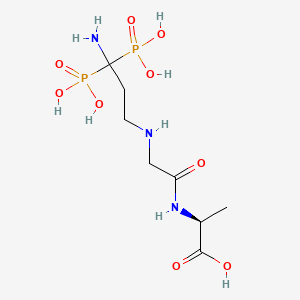
![1-Butene, 2-methyl-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B13762132.png)
![L-Tyrosine,O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-,ethyl ester](/img/structure/B13762134.png)
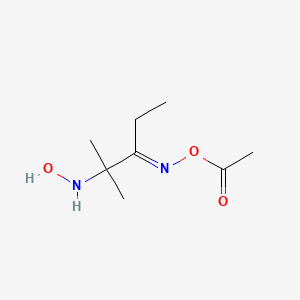
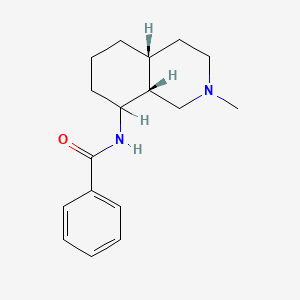
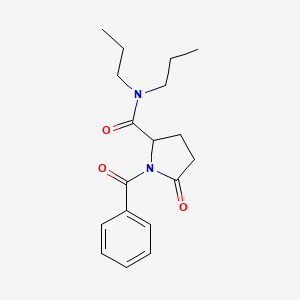
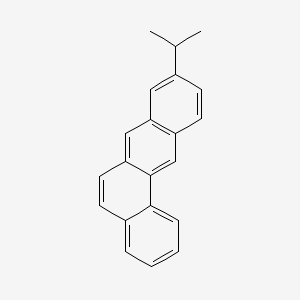
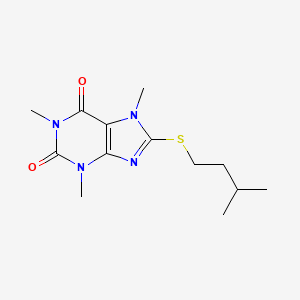
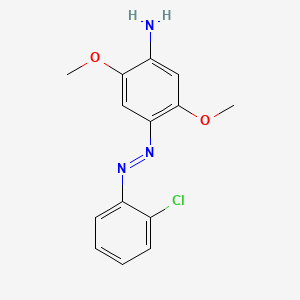
![Morpholine, 4-[2,5-bis(1-methylethoxy)-4-nitrophenyl]-](/img/structure/B13762182.png)
